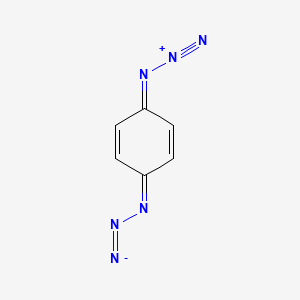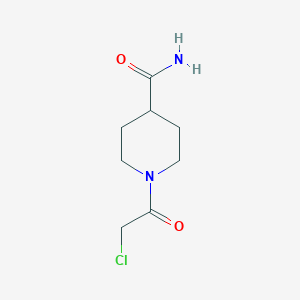
1-(氯乙酰基)哌啶-4-甲酰胺
描述
1-(Chloroacetyl)piperidine-4-carboxamide is a specialty product used in proteomics research . It has a molecular formula of C8H13ClN2O2 and a molecular weight of 204.66 g/mol .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis
Piperidine-4-carboxamide derivatives are potent dopamine reuptake inhibitors . They have been shown to relieve pain and achieve analgesia in mice .Chemical Reactions Analysis
Piperidine-4-carboxamide derivatives have been synthesized by treating piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate . The reactions were monitored by TLC using pre-coated silica gel, GF-254, and were visualized under ultraviolet light at 254nm and 360nm .Physical And Chemical Properties Analysis
1-(Chloroacetyl)piperidine-4-carboxamide has a molecular formula of C8H13ClN2O2 and a molecular weight of 204.66 g/mol .科学研究应用
C8H13ClN2O2\text{C}8\text{H}{13}\text{ClN}2\text{O}_2C8H13ClN2O2
和分子量为204.66 g/mol {_svg_1}, 在各个领域引起了广泛关注。以下列举了六个独特的应用:- 背景: 哌啶是药物开发中必不可少的构建模块。 其衍生物出现在二十多种药物和天然生物碱中 .
药物化学与药物设计
总而言之,1-(氯乙酰基)哌啶-4-甲酰胺在药物设计、蛋白质组学、化学生物学、肽合成、生物偶联和化学蛋白质组学中都有应用。 其多功能性使其成为推动科学研究的宝贵工具 . 如果您需要更多信息或有任何其他问题,请随时提问!😊
作用机制
Target of Action
The primary target of 1-(Chloroacetyl)piperidine-4-carboxamide is DNA Gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it an attractive target for antibacterial agents .
Mode of Action
This inhibition disrupts the supercoiling process, which is essential for DNA replication and transcription. As a result, the bacterial cell cannot properly replicate its DNA, leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting DNA gyrase . This disruption in the DNA supercoiling process leads to a halt in DNA replication and transcription, affecting the overall growth and multiplication of the bacteria .
Result of Action
The inhibition of DNA gyrase by 1-(Chloroacetyl)piperidine-4-carboxamide leads to a disruption in DNA replication and transcription. This results in the inability of the bacterial cell to multiply, leading to cell death .
生化分析
Biochemical Properties
1-(Chloroacetyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with various biomolecules, including proteins and enzymes, through covalent bonding and non-covalent interactions. The compound’s chloroacetyl group is reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . This interaction is crucial in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes.
Cellular Effects
1-(Chloroacetyl)piperidine-4-carboxamide has been observed to affect various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes involved in cell signaling, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1-(Chloroacetyl)piperidine-4-carboxamide involves its interaction with biomolecules at the molecular level. The compound exerts its effects through covalent binding with enzyme active sites, leading to enzyme inhibition. This inhibition can result in the modulation of various biochemical pathways and cellular processes . Additionally, 1-(Chloroacetyl)piperidine-4-carboxamide can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Chloroacetyl)piperidine-4-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have indicated that prolonged exposure to 1-(Chloroacetyl)piperidine-4-carboxamide can result in sustained enzyme inhibition and altered cellular functions .
Dosage Effects in Animal Models
The effects of 1-(Chloroacetyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
1-(Chloroacetyl)piperidine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels by inhibiting specific enzymes involved in metabolic pathways . Understanding these interactions is vital for elucidating the compound’s pharmacokinetics and pharmacodynamics in biological systems.
Transport and Distribution
The transport and distribution of 1-(Chloroacetyl)piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can interact with intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
1-(Chloroacetyl)piperidine-4-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes .
属性
IUPAC Name |
1-(2-chloroacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)11-3-1-6(2-4-11)8(10)13/h6H,1-5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKMNEOSQMJCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351976 | |
| Record name | 1-(chloroacetyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375359-83-4 | |
| Record name | 1-(chloroacetyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroacetyl)piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




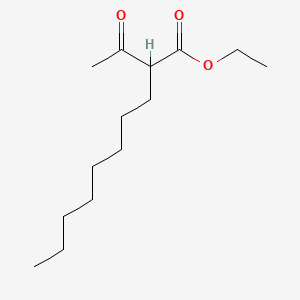
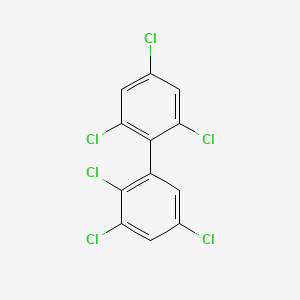
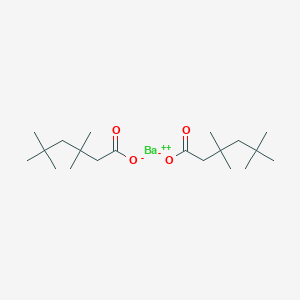
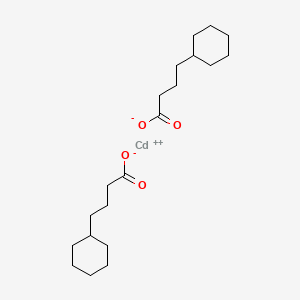
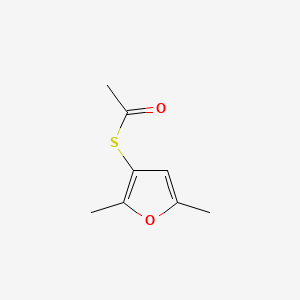
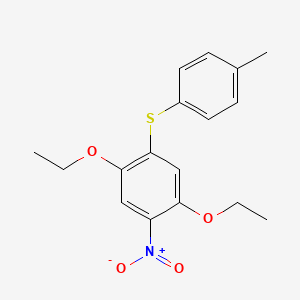
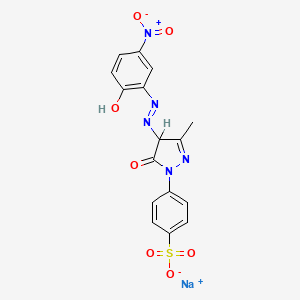
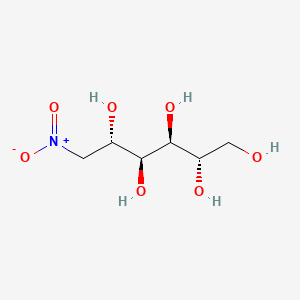
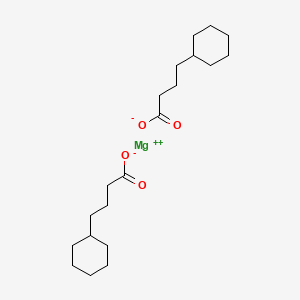
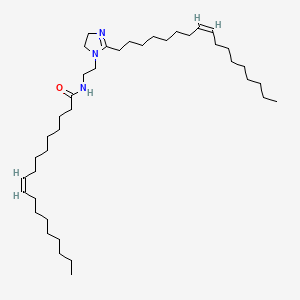
![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)

